3-(Trifluoromethoxy)benzimidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

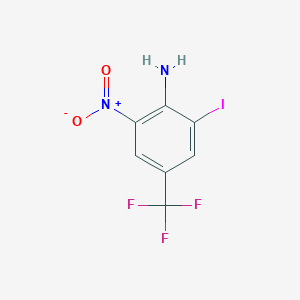

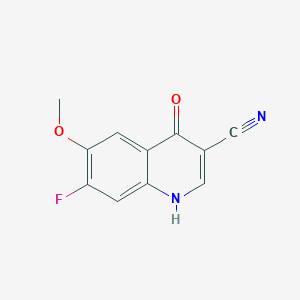

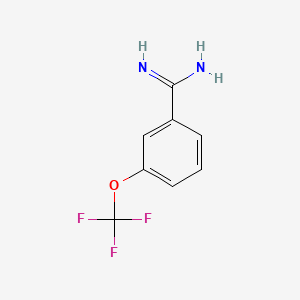

3-(Trifluoromethoxy)benzimidamide is an organic compound with the molecular formula C8H7F3N2O . It belongs to the class of benzimidazole derivatives.

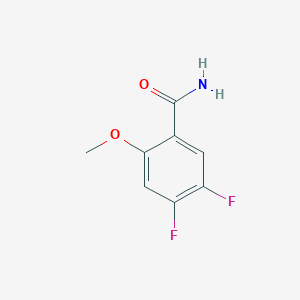

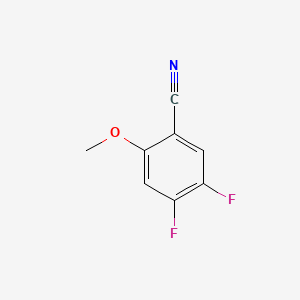

Molecular Structure Analysis

The molecular weight of 3-(Trifluoromethoxy)benzimidamide is 204.15 g/mol . The structure of this compound can be seen as a benzimidamide group whose hydrogen atoms are replaced by a trifluoromethoxy group .Scientific Research Applications

Pharmaceutical Drug Development

The trifluoromethoxy group is a valuable moiety in pharmaceuticals due to its ability to enhance the bioavailability and metabolic stability of drugs . “3-(Trifluoromethoxy)benzimidamide” can be utilized in the design of new drug candidates, particularly for targeting G-protein-coupled receptors (GPCRs), where modulation of lipophilicity and electronic properties can lead to improved therapeutic profiles.

Agrochemical Formulation

In agrochemistry, the introduction of a trifluoromethoxy group into benzimidamide derivatives can lead to compounds with enhanced pesticidal or herbicidal activity . This modification can improve the compound’s environmental stability, reducing the frequency of application needed and potentially lowering the environmental impact.

Fluorine Chemistry Research

As a compound with a trifluoromethoxy group, “3-(Trifluoromethoxy)benzimidamide” is of interest in fluorine chemistry research. It can be used to study the reactivity and stability of the trifluoromethoxy group and to develop new synthetic methodologies for introducing this group into other compounds .

Safety and Hazards

3-(Trifluoromethoxy)benzimidamide is considered hazardous. It causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

The trifluoromethoxy group has found applications in various fields due to its unique features . Despite the challenges in synthesizing trifluoromethoxy-containing compounds, recent advances have made these compounds more accessible . It is expected that many novel applications of trifluoromethoxy-containing compounds, including 3-(Trifluoromethoxy)benzimidamide, will be discovered in the future .

Mechanism of Action

Target of Action

The compound belongs to the class of benzimidamides, which are known to interact with various biological targets .

Mode of Action

The trifluoromethoxy group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It is likely that the trifluoromethoxy group in the benzimidamide structure enhances the compound’s interaction with its targets.

Biochemical Pathways

The trifluoromethoxy group is known to play a significant role in the trifluoromethylation of carbon-centered radical intermediates .

Pharmacokinetics

The compound’s molecular weight (20415 g/mol) and boiling point (2621°C at 760 mmHg) suggest that it may have suitable pharmacokinetic properties .

Result of Action

The trifluoromethoxy group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials , suggesting that the compound may have significant biological effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(Trifluoromethoxy)benzimidamide. For instance, the compound’s volatility (vapor pressure: 0.00872mmHg at 25°C) suggests that it may be sensitive to temperature changes .

properties

IUPAC Name |

3-(trifluoromethoxy)benzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O/c9-8(10,11)14-6-3-1-2-5(4-6)7(12)13/h1-4H,(H3,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBVRRAGKXTOFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80479437 |

Source

|

| Record name | 3-(TRIFLUOROMETHOXY)BENZIMIDAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

791566-24-0 |

Source

|

| Record name | 3-(TRIFLUOROMETHOXY)BENZIMIDAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.